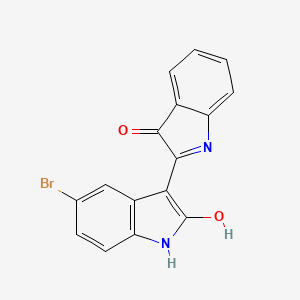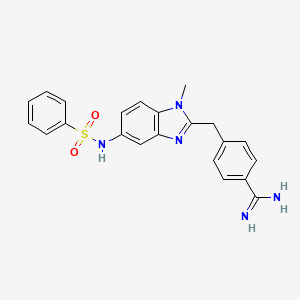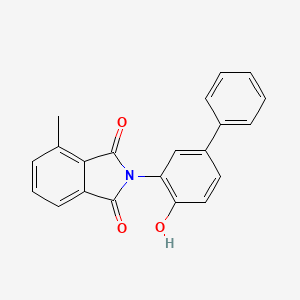
(2Z)-5'-Bromo-2,3'-biindole-2',3(1H,1'H)-dione ammoniate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoindirubin is a synthetic derivative of indirubin, a naturally occurring compound found in the indigo plant. Indirubin is known for its therapeutic properties, particularly in traditional Chinese medicine, where it has been used to treat various ailments, including inflammation and cancer . The addition of a bromine atom at the 5-position of the indirubin molecule enhances its biological activity, making 5-Bromoindirubin a compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromoindirubin typically involves the bromination of indirubin. One common method starts with the preparation of 5-carboxyisatin from p-aminobenzoic acid, followed by a series of reactions to introduce the bromine atom at the 5-position . Industrial production methods often employ sustainable solvents and encapsulation techniques to improve the solubility and stability of the compound .
Chemical Reactions Analysis
5-Bromoindirubin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s functional groups, enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, potentially improving its efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of 5-Bromoindirubin with modified functional groups .
Scientific Research Applications
5-Bromoindirubin has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various bioactive compounds.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromoindirubin involves the inhibition of cyclin-dependent kinases and glycogen synthase kinase 3 beta. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, 5-Bromoindirubin can induce cell cycle arrest and apoptosis in cancer cells . The compound also modulates various signaling pathways, including the NF-κB and STAT3 pathways, which are involved in inflammation and tumorigenesis .
Comparison with Similar Compounds
5-Bromoindirubin is part of a family of indirubin derivatives, including:
6-Bromoindirubin: Similar to 5-Bromoindirubin but with the bromine atom at the 6-position, showing distinct biological activities.
Indirubin-3’-oxime: A derivative with an oxime group, known for its potent kinase inhibitory activity.
5-Nitroindirubin: A derivative with a nitro group at the 5-position, exhibiting different pharmacological properties.
Compared to these compounds, 5-Bromoindirubin is unique due to its specific substitution pattern, which confers distinct biological activities and therapeutic potential .
Properties
CAS No. |
60874-72-8 |
|---|---|
Molecular Formula |
C16H9BrN2O2 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
2-(5-bromo-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
InChI Key |
XMPHNZMDLSUDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[A]heptalen-7-YL]acetamide](/img/structure/B10757469.png)
![2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B10757471.png)
![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-1-[3-(Trifluoromethyl)phenyl]pyridin-2(1h)-One](/img/structure/B10757472.png)
![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)
![N-[4-({[5-(Dimethylamino)-1-Naphthyl]sulfonyl}amino)butyl]-3-Sulfanylpropanamide](/img/structure/B10757481.png)
![3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10757484.png)
![7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde](/img/structure/B10757504.png)
![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)


![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)

methanone](/img/structure/B10757546.png)

